molecular formula C12H19NO4 B11733510 (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate

(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate

Cat. No.: B11733510
M. Wt: 241.28 g/mol
InChI Key: KSRJRUTXLAQMEK-UWVGGRQHSA-N
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Description

(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentene ring substituted with an amino group protected by a tert-butoxycarbonyl (Boc) group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate typically involves multiple steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

    Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopentene derivatives.

Scientific Research Applications

(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active drug.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate involves the interaction of its functional groups with specific molecular targets. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to interact with enzymes or receptors. The acetate group can also undergo hydrolysis, releasing acetic acid and the active compound.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-4-amino-cyclopent-2-en-1-yl acetate
  • (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-yl acetate
  • (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-ol

Uniqueness

(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate is unique due to the presence of both the Boc-protected amino group and the acetate ester, which provide distinct reactivity and stability profiles. This combination of functional groups allows for versatile applications in synthetic chemistry and potential therapeutic uses.

Biological Activity

The compound (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate (CAS No. 298716-03-7) is a chiral cyclopentene derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 298716-03-7

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines during reactions. The cyclopentene structure is significant for its reactivity and potential interactions with biological targets.

Studies have indicated that compounds similar to this compound can interact with various biological pathways:

  • Covalent Inhibition : The electrophilic nature of the compound allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to targeted inhibition of specific enzymes.
  • Ferroptosis Induction : Research has shown that certain derivatives can induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. This is particularly relevant in cancer therapy, where inducing cell death in tumor cells can be beneficial .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the inhibition of glutathione peroxidase 4 (GPX4), an enzyme critical for maintaining cellular redox balance. Inhibition of GPX4 leads to increased levels of lipid peroxides, triggering ferroptosis .

Case Studies

Several studies have explored the efficacy of similar compounds in preclinical models:

  • Study A : A study evaluated the effects of a related cyclopentene derivative on breast cancer cells, reporting a significant reduction in cell viability at low micromolar concentrations. The study attributed this effect to the compound's ability to induce oxidative stress and subsequent ferroptosis.
  • Study B : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that it could mitigate oxidative damage in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Table: Biological Activity Summary

StudyCell Line/ModelConcentrationEffect ObservedMechanism
ABreast Cancer5 µM70% viability reductionFerroptosis induction
BNeuronal Cells10 µMReduced oxidative stressNeuroprotection

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

[(1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C12H19NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h5-6,9-10H,7H2,1-4H3,(H,13,15)/t9-,10-/m0/s1

InChI Key

KSRJRUTXLAQMEK-UWVGGRQHSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H](C=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)OC1CC(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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